
3-Bromo-5-fluorophenol
Overview
Description
3-Bromo-5-fluorophenol (CAS 433939-27-6) is a halogenated phenol derivative with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol. It features three functional groups: a hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituent at positions 1, 3, and 5, respectively, on the benzene ring . This trifunctional structure enables diverse reactivity:
Preparation Methods
Detailed Reaction Mechanisms
Understanding the mechanisms behind these reactions is crucial for optimizing yields and purities.
Nucleophilic Aromatic Substitution
The hydroxy group in 3-Bromo-5-fluorophenol can engage in nucleophilic aromatic substitution reactions due to its electron-withdrawing effects, which stabilize negative charges on the aromatic ring during nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The bromide group in this compound is particularly reactive in metal-catalyzed cross-coupling reactions, allowing for further functionalization and diversification of chemical structures in synthetic pathways.
Comparative Analysis of Preparation Methods
The following table summarizes key preparation methods for this compound, highlighting yields, reaction conditions, and notable characteristics:
Method | Starting Material | Reagents/Catalysts | Temperature (°C) | Yield (%) | Notes |
---|---|---|---|---|---|
Synthesis from Bromobenzene | Bromobenzene | Lithium trifluoride | Elevated | Variable | Effective for initial fluorination |
Hydrolysis of 3-Bromo-1-fluorobenzene | 3-Bromo-1-fluorobenzene | Calcium hydroxide or sodium hydroxide | 190 - 250 | High | Requires pressure; copper catalyst needed |
Reaction with Alcohol | Intermediate products | Sodium iodide, sodium carbonate | Alkaline conditions | Variable | Useful for final conversion to phenol |
Chemical Reactions Analysis
3-Bromo-5-fluorophenol undergoes various types of chemical reactions due to its functional groups :
Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Mitsunobu Reactions: The hydroxy group is also capable of undergoing Mitsunobu reactions.
Metal-Catalysed Cross-Coupling: The bromide group is well-suited for metal-catalysed cross-coupling reactions.
Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution.
Common reagents used in these reactions include sodium iodide, sodium carbonate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluorophenol is widely used in scientific research due to its unique reactivity and functional groups :
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.
Biological Research: It is utilized to study the reaction mechanisms and properties of organic molecules.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenol involves its functional groups :
Hydroxy Group: Undergoes nucleophilic substitution and Mitsunobu reactions.
Bromide Group: Participates in metal-catalysed cross-coupling reactions.
Fluoride Substituent: Reacts with nucleophiles via nucleophilic aromatic substitution or enhances the binding affinity of synthesized APIs.
These reactions allow this compound to act as a versatile building block in the synthesis of complex molecules.
Comparison with Similar Compounds
Physical Properties :
Regioisomeric Bromo/Fluoro Phenols
Key Differences :
- Regiochemistry: Positional isomerism affects electronic properties and steric hindrance. For example, this compound’s meta-substitution pattern optimizes spatial compatibility in drug-receptor interactions .
- Reactivity : Bromine at position 3 (vs. 2 or 4) enhances leaving-group ability in cross-couplings due to reduced steric hindrance .
Chloro/Fluoro Analogues
Comparison :
- Halogen Effects : Bromine’s larger atomic radius and polarizability make it superior to chlorine in Suzuki-Miyaura couplings, as evidenced by higher yields in API syntheses .
- Cost : Chloro derivatives are generally cheaper but less versatile in metal-mediated reactions.
Trifluoromethyl and Multi-Halogenated Derivatives
Key Insights :
- Electronic Effects : Trifluoromethyl groups increase electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) but reducing compatibility with sensitive reagents .
- Synthetic Complexity: Multi-halogenated derivatives (e.g., 3-Bromo-5-chloro-2-fluorophenol) require precise reaction conditions to avoid undesired side reactions .
Commercial and Industrial Considerations
- Pricing: this compound (JPY 23,000/25g) is costlier than 2-Bromo-5-fluorophenol (JPY 18,100/25g) due to higher demand in pharmaceutical R&D .
- Storage : Requires refrigeration (0–6°C) to prevent decomposition, unlike more stable chloro analogues .
- Purity : High-purity (>98%) batches are critical for API synthesis to avoid regioisomeric impurities .
Biological Activity
3-Bromo-5-fluorophenol is a phenolic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug discovery, alongside relevant case studies and research findings.
- Chemical Formula : C₆H₄BrFO
- Molecular Weight : 191.00 g/mol
- Appearance : White powder
- Melting Point : 36 °C to 40 °C
The compound features three distinct functional groups: a hydroxyl group, a bromine atom, and a fluorine atom. These groups contribute to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of developing inhibitors for cancer-related enzymes.
- Cell Proliferation Modulation : Research indicates that this compound can influence pathways related to cell growth and apoptosis, making it a candidate for anticancer drug development.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Notable findings include:
- Inhibition of HL-60 Cells : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects against human promyelocytic leukemia (HL-60) cell lines, with an IC₅₀ value of approximately 4.07 µM . This suggests that the compound may play a role in developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that it may possess bactericidal properties against certain strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Synthesis of Anticancer Agents :
- Insecticide Development :
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 3-Bromo-5-fluorophenol purity and structure?
- Methodology :
- Gas Chromatography (GC) : Purity analysis (>95.0% GC) is critical for ensuring reproducibility in reactions. Use a non-polar column (e.g., DB-5) with flame ionization detection (FID) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns. Fluorine (F NMR) and bromine isotopes may split signals, requiring high-resolution instruments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (190.99 g/mol) and isotopic patterns for Br/F .
- Storage : Store at 0–6°C to prevent decomposition, as recommended for halogenated phenols .
Q. How can researchers synthesize this compound, and what intermediates are involved?
- Synthetic Pathways :
- Halogenation : Direct bromination of 5-fluorophenol using Br/FeBr under controlled conditions. Alternatively, electrophilic substitution with N-bromosuccinimide (NBS) in acidic media.
- Protection-Deprotection : Protect the hydroxyl group (e.g., with TBSCl) before bromination to avoid side reactions .
- Challenges : Competing bromination at other positions due to fluorine’s ortho/para-directing effects. Monitor reaction progress via TLC or GC-MS.
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The C-Br bond’s polarization facilitates transmetallation with palladium catalysts.
- Fluorine : Electron-withdrawing nature stabilizes transition states in nucleophilic aromatic substitution (SNAr). Its ortho/para-directing effects compete with bromine’s meta-directing tendencies, requiring regioselective control .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?
- Data Analysis Framework :
- Replication : Repeat experiments under identical conditions (temperature, solvent purity) to verify reproducibility.
- Byproduct Identification : Use LC-MS or F NMR to detect halogen exchange or dehalogenation products.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states, aiding mechanistic explanations .
- Case Study : Discrepancies in bromination yields may stem from trace moisture or competing Friedel-Crafts alkylation. Use anhydrous solvents and molecular sieves .
Q. How can this compound serve as a precursor for functionalized aromatic systems?
- Applications :
- Boronic Acid Derivatives : Convert to 3-bromo-5-fluorophenylboronic acid for use in Suzuki couplings. Optimize Miyaura borylation with bis(pinacolato)diboron (Bpin) and Pd catalysts .
- Triflates : Generate trifluoromethanesulfonate esters for Buchwald-Hartwig aminations. Use TfO and pyridine under inert atmospheres .
Q. Methodological Recommendations
-
Experimental Design :
- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to assess substituent effects on reactivity.
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. ether solvents (THF) to optimize solubility and reaction efficiency.
-
Data Reporting :
- Include detailed chromatographic conditions (e.g., GC column type, NMR acquisition parameters) to enable cross-lab comparisons.
- Report melting points (mp) and boiling points (bp) where available, though limited in current literature .
Properties
IUPAC Name |
3-bromo-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJGUPQZDEZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619814 | |
Record name | 3-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-27-6 | |
Record name | 3-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.